molecular formula C9H20N2 B1498235 N-2-Butyl-N'-cyclopropyl ethylenediamine CAS No. 886500-58-9

N-2-Butyl-N'-cyclopropyl ethylenediamine

Cat. No.: B1498235
CAS No.: 886500-58-9
M. Wt: 156.27 g/mol
InChI Key: JOSKEAMXOFDCMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Butyl-N’-cyclopropyl ethylenediamine typically involves the reaction of cyclopropylamine with butylamine in the presence of ethylenediamine. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-2-Butyl-N’-cyclopropyl ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amines depending on the nature of the substituent .

Scientific Research Applications

N-2-Butyl-N’-cyclopropyl ethylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-2-Butyl-N’-cyclopropyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-Butyl-N’-cyclopropyl ethylenediamine is unique due to the presence of both butyl and cyclopropyl groups, which can confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to its simpler analogs .

Properties

IUPAC Name

N'-butan-2-yl-N-cyclopropylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(2)10-6-7-11-9-4-5-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSKEAMXOFDCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660020
Record name N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-58-9
Record name N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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